(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate
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Overview
Description
(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[137002,1004,8017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the acetyloxy, methoxy, and dimethyl groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, methanol, and methyl iodide, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetyloxy group can produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[137002,1004,8017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its multiple functional groups and complex structure make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
In industry, (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the acetyloxy group may interact with acetyltransferases, while the methoxy groups can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene, used in medical applications.
Uniqueness
(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[137002,1004,8017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate is unique due to its complex pentacyclic structure and multiple functional groups
Properties
IUPAC Name |
(14-acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O10/c1-8-13(2)29(31)39-24-15(4)14(3)23(38-16(5)30)17-9-19-25(36-11-34-19)27(32-6)21(17)22-18(24)10-20-26(28(22)33-7)37-12-35-20/h8-10,14-15,23-24H,11-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZCBOAWFUZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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